molecular formula C7H17N B180156 4,4-Dimethylpentan-1-amine CAS No. 18925-44-5

4,4-Dimethylpentan-1-amine

Cat. No. B180156
CAS RN: 18925-44-5
M. Wt: 115.22 g/mol
InChI Key: MJOCCSXOVAVKFC-UHFFFAOYSA-N
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Description

4,4-Dimethylpentan-1-amine is an organic compound with the molecular formula C7H17N . It has a molecular weight of 115.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethylpentan-1-amine contains a total of 24 bonds, including 7 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

4,4-Dimethylpentan-1-amine is a liquid at room temperature . It has a molecular weight of 115.22 .

Scientific Research Applications

“4,4-Dimethylpentan-1-amine” is a chemical compound with the CAS Number: 18925-44-5 . It’s a liquid at room temperature and has a molecular weight of 115.22 .

  • Pharmaceutical Research

    • Application: “4,4-Dimethylpentan-1-amine” is part of a compound known as (S)‑1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211), which is a highly selective, CNS penetrant, and orally active Adaptor Protein‑2 Associated Kinase 1 (AAK1) inhibitor .
    • Method of Application: This compound has been identified from a novel class of bi(hetero)aryl ethers and has shown efficacy in various rodent pain models .
    • Results: BMS-986176/LX9211 has completed phase I trials with good human pharmacokinetics and minimum adverse events and is currently in phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia .
  • Mineral Processing

    • Application: While not directly mentioned, it’s possible that “4,4-Dimethylpentan-1-amine” could be used as a collector reagent in the reverse flotation process to remove unwanted minerals in zinc rough concentrates .
    • Method of Application: The compound could potentially be used in the flotation process to increase the concentrate zinc grade .

“4,4-Dimethylpentan-1-amine” is a chemical compound with the CAS Number: 18925-44-5 . It’s a liquid at room temperature and has a molecular weight of 115.22 .

Safety And Hazards

4,4-Dimethylpentan-1-amine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H225-H335-H314 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4,4-dimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-7(2,3)5-4-6-8/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOCCSXOVAVKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560534
Record name 4,4-Dimethylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpentan-1-amine

CAS RN

18925-44-5
Record name 4,4-Dimethylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylpentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Adams, T Stringer, C De Kock, PJ Smith… - Dalton …, 2016 - pubs.rsc.org
Bioisosteric ferrocenyl-containing quinolines and ferrocenylamines containing organosilanes and their carbon analogues, were prepared and fully characterised. The molecular …
Number of citations: 6 pubs.rsc.org
M Adams, L Barnard, C de Kock, PJ Smith… - Dalton …, 2016 - pubs.rsc.org
Two series of ferrocenyl- and aryl-derived cyclopalladated organosilane thiosemicarbazone complexes were synthesised via C–H bond activation. Selected compounds were evaluated …
Number of citations: 25 pubs.rsc.org
C Lammi, EMA Fassi, M Manenti… - Journal of Medicinal …, 2023 - ACS Publications
Proprotein convertase subtilisin/kexin 9 (PCSK9) is responsible for the degradation of the hepatic low-density lipoprotein receptor (LDLR), which regulates circulating cholesterol levels. …
Number of citations: 1 pubs.acs.org
X Li, RA Himes, LC Prosser, CF Christie… - Journal of medicinal …, 2020 - ACS Publications
Despite the availability of more than 25 antiseizure drugs on the market, approximately 30% of patients with epilepsy still suffer from seizures. Thus, the epilepsy therapy market has a …
Number of citations: 11 pubs.acs.org

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